[[4-(6-Aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Description
2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate is a modified nucleotide that has been widely used in biochemical research. This compound is known for its ability to act as a probe for studying various biochemical processes, particularly those involving adenosine triphosphate (ATP) and its analogs .
Properties
IUPAC Name |
[[4-(6-aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O16P2/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(37-15)3-36-42(34,35)40-41(31,32)33)38-16(39-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7-8,11-12,15H,3H2,(H,34,35)(H2,17,18,19)(H2,31,32,33)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOHYTDXVJMKHS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N8O16P2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate involves several steps. Initially, adenosine is reacted with 2,4,6-trinitrobenzene to form the trinitrophenyl derivative. This reaction typically occurs in the presence of a base such as sodium hydroxide. The resulting compound is then phosphorylated to produce the diphosphate form . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents like sodium borohydride.
Substitution: The trinitrophenyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate has numerous applications in scientific research:
Chemistry: It is used as a probe to study the binding sites of enzymes and other proteins.
Biology: This compound is employed in the investigation of nucleotide-binding proteins and their interactions.
Industry: The compound is used in various biochemical assays and diagnostic tests
Mechanism of Action
The mechanism of action of 2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate involves its interaction with specific molecular targets, such as enzymes and nucleotide-binding proteins. The trinitrophenyl group enhances the binding affinity of the compound to these targets, allowing for detailed studies of their structure and function. The compound can also cause spectral shifts in the visible region, which are useful for monitoring binding interactions .
Comparison with Similar Compounds
2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate is unique due to its trinitrophenyl modification, which provides distinct spectral properties and binding characteristics. Similar compounds include:
2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-triphosphate: Another trinitrophenyl-modified nucleotide with similar applications.
2’,3’ O-(2,4,6-trinitrophenyl)adenosine: Lacks the diphosphate group but retains the trinitrophenyl modification
These compounds share some properties but differ in their specific applications and binding affinities, highlighting the uniqueness of 2’,3’ O-(2,4,6-trinitrophenyl)adenosine 5’-diphosphate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
